molecular formula C6H12N2O4S2Se B13810153 L-Cysteine, S,S'-selenobis-(9CI)

L-Cysteine, S,S'-selenobis-(9CI)

Cat. No.: B13810153
M. Wt: 319.3 g/mol
InChI Key: VCVRJYVZIBRVAD-IMJSIDKUSA-N
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Description

L-Cysteine, S,S’-selenobis-(9CI) is a compound that features a selenium atom bridging two L-cysteine molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, S,S’-selenobis-(9CI) typically involves the reaction of L-cysteine with selenium compounds. One common method is the reaction of L-cysteine with selenium dioxide (SeO2) under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the selenium bridge between the two L-cysteine molecules.

Industrial Production Methods

Industrial production of L-Cysteine, S,S’-selenobis-(9CI) often involves biotechnological approaches, such as fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing L-cysteine, which is then chemically reacted with selenium compounds to form the desired product. This method is preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, S,S’-selenobis-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve nucleophiles such as thiols or amines, which can replace the selenium atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Cysteine, S,S’-selenobis-(9CI) can lead to the formation of disulfide-linked cysteine derivatives, while reduction can yield free L-cysteine and elemental selenium .

Scientific Research Applications

L-Cysteine, S,S’-selenobis-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteine, S,S’-selenobis-(9CI) involves its ability to undergo redox reactions. The selenium atom in the compound can participate in redox cycling, which allows it to act as an antioxidant. This redox activity is crucial for its biological functions, including the protection of cells from oxidative stress. The compound can also interact with various molecular targets, such as enzymes and proteins, through the formation of disulfide bonds .

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: A sulfur-containing amino acid that forms disulfide bonds in proteins.

    L-Cystine: A dimer of L-cysteine linked by a disulfide bond.

    Selenocysteine: An amino acid similar to L-cysteine but with a selenium atom replacing the sulfur atom.

Uniqueness

L-Cysteine, S,S’-selenobis-(9CI) is unique due to the presence of a selenium atom bridging two L-cysteine molecules. This selenium bridge imparts distinct chemical and biological properties to the compound, such as enhanced redox activity and potential therapeutic benefits. The compound’s ability to participate in redox reactions and form stable complexes with proteins makes it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C6H12N2O4S2Se

Molecular Weight

319.3 g/mol

IUPAC Name

(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylselanylsulfanylpropanoic acid

InChI

InChI=1S/C6H12N2O4S2Se/c7-3(5(9)10)1-13-15-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1

InChI Key

VCVRJYVZIBRVAD-IMJSIDKUSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)S[Se]SC[C@@H](C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)S[Se]SCC(C(=O)O)N

Origin of Product

United States

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